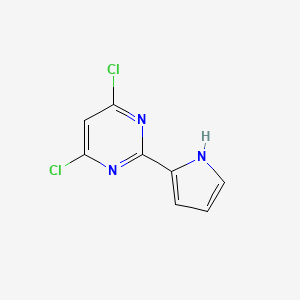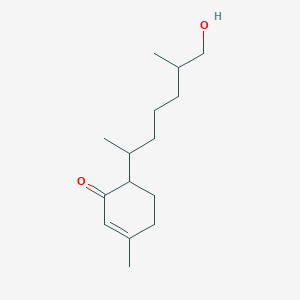
6-(7-Hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a dimethylhexyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one typically involves the following steps:
Formation of the Cyclohexenone Ring: The cyclohexenone ring can be synthesized through an aldol condensation reaction between a suitable aldehyde and a ketone, followed by dehydration.
Introduction of the Dimethylhexyl Side Chain: The dimethylhexyl side chain can be introduced via a Grignard reaction, where a Grignard reagent (e.g., 6-bromo-1,5-dimethylhexane) reacts with the cyclohexenone ring.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one may involve large-scale synthesis using similar reaction steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The cyclohexenone ring can be reduced to a cyclohexanol ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclohexenone ring are key functional groups that can participate in various biochemical reactions. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-1,5-dimethyl-6-(phenylethynyl)bicyclo[3.3.0]octan-2-one
- Spiro[4.5]dec-8-en-7-one, 1-(6-hydroxy-1,5-dimethylhexyl)-4,8-dimethyl-
Uniqueness
6-(6-Hydroxy-1,5-dimethylhexyl)-3-methyl-2-cyclohexen-1-one is unique due to its specific structural features, such as the combination of a cyclohexenone ring with a hydroxy group and a dimethylhexyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
52589-23-8 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
6-(7-hydroxy-6-methylheptan-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h9,12-14,16H,4-8,10H2,1-3H3 |
Clave InChI |
MAXNBGSKPQFIED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(CC1)C(C)CCCC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


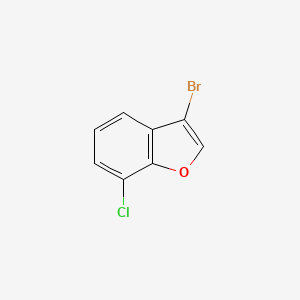
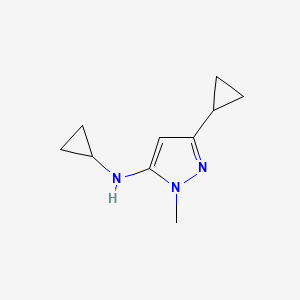
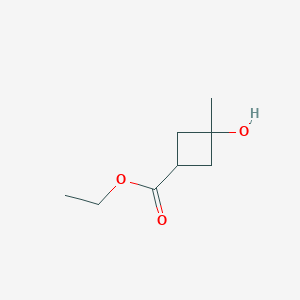
![5-(Toluene-4-sulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13942070.png)
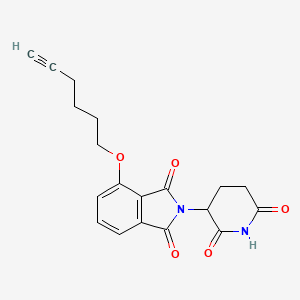
![3-(4-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13942097.png)
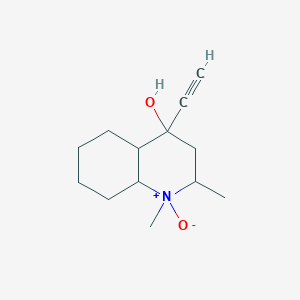
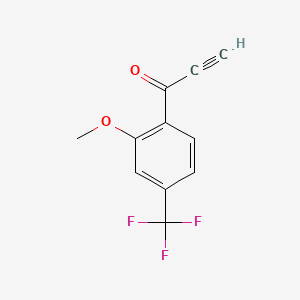
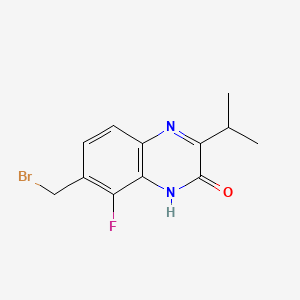
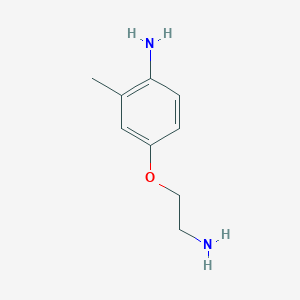
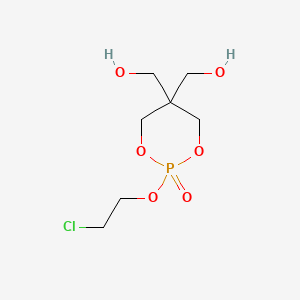
![5,8-Dihydroxy-2-methyl-4H-naphtho[2,3-b]pyran-4,6,9-trione](/img/structure/B13942132.png)

